molecular formula C26H25N2NaO6S B121517 Carbenicillin indanyl sodium CAS No. 26605-69-6

Carbenicillin indanyl sodium

Cat. No. B121517
CAS RN: 26605-69-6
M. Wt: 516.5 g/mol
InChI Key: QFWPXOXWAUAYAB-XZVIDJSISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbenicillin indanyl sodium is an orally active prodrug of carbenicillin, a broad-spectrum antibiotic. It is particularly effective against gram-negative rods, which are commonly implicated in urinary tract infections (UTIs). The drug has been shown to be as effective as other antibiotics like ampicillin, cephalexin, and cephaloglycin in treating UTIs, with cure rates varying across studies . Carbenicillin indanyl sodium is hydrolyzed in vivo to carbenicillin, which is then excreted in the urine, providing high urinary concentrations that are effective against pathogens such as Pseudomonas aeruginosa, Proteus mirabilis, and Enterococcus .

Synthesis Analysis

The synthesis of carbenicillin indanyl sodium involves the formation of an ester linkage between carbenicillin and indanyl sodium. This esterification process is crucial for the oral bioavailability of the drug, as it allows the compound to be absorbed efficiently before being hydrolyzed to its active form, carbenicillin, in the body .

Molecular Structure Analysis

The molecular structure of carbenicillin indanyl sodium includes the β-lactam ring characteristic of penicillins, which is essential for its antibacterial activity. The indanyl group is linked to the carbenicillin molecule via an ester bond, which is stable enough to survive the acidic environment of the stomach but is readily hydrolyzed in the bloodstream .

Chemical Reactions Analysis

Carbenicillin indanyl sodium undergoes hydrolysis in the body, releasing carbenicillin and indanol. The carbenicillin then exerts its antibacterial effects, while indanol is further metabolized and excreted as glucuronide and sulfate conjugates. The prodrug's stability in aqueous solutions varies with pH; it is more stable in acidic conditions and less so in alkaline environments, where ester hydrolysis predominates .

Physical and Chemical Properties Analysis

The pharmacokinetics of carbenicillin indanyl sodium reveal that after oral administration, the drug is rapidly absorbed, and the ester appears intact in the serum shortly after ingestion. The ester is then quickly hydrolyzed, and the released carbenicillin achieves therapeutic levels in the serum and urine. The drug's absorption kinetics can be linear or capacity-limited, depending on the dose, and its excretion is influenced by kidney function, with reduced excretion observed in patients with impaired renal function .

Relevant Case Studies

Several clinical trials have demonstrated the efficacy of carbenicillin indanyl sodium in treating difficult UTIs, including those caused by resistant pathogens or in patients with recurrent infections. In some cases, the drug led to a cure, while in others, it resulted in relapse or reinfection. Side effects were generally minor, although some patients experienced gastrointestinal disturbances or hypersensitivity reactions . The drug's efficacy has been compared favorably to that of trimethoprim/sulfamethoxazole, another common treatment for UTIs . Pharmacokinetic studies have also been conducted in patients with varying degrees of renal impairment, highlighting the need for dosage adjustments in this population .

Scientific Research Applications

Antimicrobial Activity and Therapeutic Efficacy

  • Carbenicillin indanyl sodium, an orally active derivative of carbenicillin, is known for its broad spectrum of antimicrobial activity against various bacterial species. It has shown efficacy in protecting mice against lethal infections caused by Escherichia coli, Salmonella choleraesuis, and other bacteria, with a dose comparable to that of parenteral carbenicillin (English et al., 1972).

Treatment of Urinary Tract Infections

  • Carbenicillin indanyl sodium has been used effectively in treating difficult urinary tract infections, including those caused by pathogens resistant to other oral antimicrobial agents. It has shown a cure rate of 43% in the most refractory types of these infections (Baker & Andriole, 1973).
  • Studies comparing carbenicillin indanyl sodium with other antibiotics like ampicillin and cephalexin have demonstrated its effectiveness in treating urinary tract infections (Ries et al., 1973).

Mechanism of Action

  • Carbenicillin indanyl sodium functions by acylating the C-terminal domain of penicillin-sensitive transpeptidase, leading to the disruption of bacterial cell wall synthesis. It is particularly used for gram-negative infections, with limited gram-positive coverage (大槻 勲夫 & 石河 醇一, 2020).

Treatment of Bacterial Prostatitis

  • Its efficacy and safety were evaluated in patients with acute or chronic bacterial prostatitis, showing high clinical and bacteriologic success rates without adverse reactions. Carbenicillin indanyl sodium provided a promising alternative therapy for resistant populations (Mobley, 1981).

Absorption and Excretion in Reduced Kidney Function

  • In studies involving volunteers with reduced kidney function, carbenicillin indanyl sodium showed varying absorption and excretion rates based on the severity of kidney impairment, with no excessive accumulation observed even in multiple dose regimens (Nakano et al., 1977).

Distribution in the Canine Prostate

  • Research on the distribution of carbenicillin indanyl sodium in the canine prostate showed its presence in higher concentrations in prostatic interstitial fluid compared to prostatic secretion, suggesting potential efficacy in the treatment of bacterial prostatitis (Nielsen et al., 1980).

Safety And Hazards

When handling Carbenicillin indanyl sodium, it is recommended to avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment . Wear chemical impermeable gloves. Ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/q;+1/p-1/t18?,19-,20+,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWPXOXWAUAYAB-XZVIDJSISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbenicillin indanyl sodium

CAS RN

26605-69-6
Record name Carbenicillin indanyl sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carindacillin sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBENICILLIN INDANYL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OUL81K2RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbenicillin indanyl sodium
Reactant of Route 2
Reactant of Route 2
Carbenicillin indanyl sodium
Reactant of Route 3
Reactant of Route 3
Carbenicillin indanyl sodium
Reactant of Route 4
Carbenicillin indanyl sodium
Reactant of Route 5
Reactant of Route 5
Carbenicillin indanyl sodium
Reactant of Route 6
Reactant of Route 6
Carbenicillin indanyl sodium

Citations

For This Compound
353
Citations
AR English, JA Retsema, VA Ray… - Antimicrobial Agents …, 1972 - Am Soc Microbiol
… a test system, orally administered carbenicillin indanyl sodium protected mice against lethal … it was again observed that carbenicillin indanyl sodium provided activity comparable to that …
Number of citations: 73 journals.asm.org
G Feria, M Rosenblum, J Stenner, A Castillo… - Current therapeutic …, 1993 - Elsevier
… Eligible patients were included in a prospective, randomized fashion and received either 400 mg of norfloxacin BID or 764 mg of carbenicillin indanyl sodium QID for 28 days. …
Number of citations: 2 www.sciencedirect.com
Y Tanigawara, K Yamaoka, T Nakagawa… - Chemical and …, 1982 - jstage.jst.go.jp
… Carbenicillin phenyl sodium (CFPC)1) and carbenicillin indanyl sodium (CIPC)11—14’ are prodrugs … b) Administered as one, two or three 500-mg tablets of carbenicillin indanyl sodium. …
Number of citations: 8 www.jstage.jst.go.jp
H Nakano, K Sasaki, M Mizoguchi, T Ishibe, H Nihira - Chemotherapy, 1977 - karger.com
… , 1 g of carbenicillin indanyl sodium was administered orally for … of 1 g of carbenicillin indanyl sodium was correlated to the … Carbenicillin indanyl sodium is stable in acid and gastric …
Number of citations: 6 karger.com
CE Cox - Journal of Infectious Diseases, 1973 - academic.oup.com
… A new orally effective ester of carbenicillin, carbenicillin indanyl sodium, has been used for clinical trials in the treatment of urinary infections [3, 4]. As is parenteral carbenicillin, the oral …
Number of citations: 13 academic.oup.com
GR Hodges, RL Perkins - Archives of Internal Medicine, 1973 - jamanetwork.com
Carbenicillin indanyl sodium (orally, 500 mg every six hours for 7 to 23 days) was evaluated in 16 episodes of bacteriuria.Pseudomonas aeruginosa, Escherichia coli, and multiple …
Number of citations: 7 jamanetwork.com
KM Ries, GC Cobbs, JY Gillenwater… - Journal of Infectious …, 1973 - academic.oup.com
… Carbenicillin indanyl sodium, ampicillin, or cephaloglycin was administered orally to 56 patients … These studies .demonstrate that carbenicillin indanyl sodium is as effective as ampicillin …
Number of citations: 3 academic.oup.com
DA Baker, VT Andriole - Journal of Infectious Diseases, 1973 - academic.oup.com
… to evaluate the 'effect of carbenicillin indanyl sodium on 15 separate episodes of significant … Carbenicillin indanyl sodium was supplied in 0.5-g tablets that contained an equivalent of …
Number of citations: 10 academic.oup.com
VS Rajan, JEH Sng - Singapore Med J, 1974 - smj.sma.org.sg
… of carbenicillin indanyl sodium in this study ranged between a minimum of 4% to a theoretical maximum of 20 %. Perhaps the true rate is nearer 4%. This makes it a satisfactory and safe …
Number of citations: 4 smj.sma.org.sg
A Tsuji, E Miyamoto, T Terasaki, T Yamana - Journal of Pharmaceutical …, 1979 - Elsevier
… This paper describes the kinetics of carbenicillin indanyl sodium and carbenicillin phenyl sodium in aqueous solution at various pH values. Their good stability at pH 2 in gastric juice …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.